2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone can be achieved through several methods. One common method involves the reaction of vanillin with acetic anhydride in the presence of a catalyst such as zinc chloride. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as an inhibitor of nicotinamide adenine dinucleotide phosphate oxidase, making it useful in studies related to oxidative stress and inflammation.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like myocardial reperfusion injury.
Industry: It is used as an antioxidant and a precursor for the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of nicotinamide adenine dinucleotide phosphate oxidase. This inhibition reduces the generation of free radicals and neutrophil infiltration, thereby protecting myocardial cells and reducing apoptosis. This mechanism is particularly relevant in the context of myocardial reperfusion injury .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone is unique due to its specific inhibitory action on nicotinamide adenine dinucleotide phosphate oxidase, which is not as pronounced in its similar compounds. This makes it particularly valuable in medical research focused on oxidative stress and related conditions .
Properties
IUPAC Name |
2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,10-11H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMANLUEFQNQCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171305 | |
Record name | Acetophenone, 2,4'-dihydroxy-3'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18256-48-9 | |
Record name | 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18256-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetophenone, 2,4'-dihydroxy-3'-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018256489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC526464 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenone, 2,4'-dihydroxy-3'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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